molecular formula C24H32O5 B13909268 Abiesadine Q

Abiesadine Q

Cat. No.: B13909268
M. Wt: 400.5 g/mol
InChI Key: ZSHVSBCOLVBOLB-NKKJXINNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Abiesadine Q can be isolated from the aboveground parts of Abies georgei Orr . The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Abiesadine Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Abiesadine Q has a wide range of scientific research applications:

Comparison with Similar Compounds

Abiesadine Q is part of a family of abietane diterpenes, which includes compounds such as abiesadine A, B, and C . These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .

List of Similar Compounds

  • Abiesadine A
  • Abiesadine B
  • Abiesadine C
  • Other abietane diterpenes

Properties

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

4-[[(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-1-yl]methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C24H32O5/c1-15(2)16-6-7-18-17(12-16)19(25)13-20-23(3,10-5-11-24(18,20)4)14-29-22(28)9-8-21(26)27/h6-7,12,15,20H,5,8-11,13-14H2,1-4H3,(H,26,27)/t20-,23-,24+/m0/s1

InChI Key

ZSHVSBCOLVBOLB-NKKJXINNSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)COC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)COC(=O)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.